molecular formula C32H27ClN2O3 B14931306 2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B14931306
M. Wt: 523.0 g/mol
InChI Key: RDIUVFFENQIASV-UHFFFAOYSA-N
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Description

2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dibenzo[b,e][1,4]diazepine core, and an indene-1,3(2H)-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acylating agent.

    Attachment of the indene-1,3(2H)-dione moiety: This can be accomplished through a condensation reaction between the dibenzo[b,e][1,4]diazepine intermediate and an indene-1,3(2H)-dione derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene-1,3(2H)-dione moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound may find use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione
  • 2-{1-[11-(4-bromophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione

Uniqueness

The uniqueness of 2-{1-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C32H27ClN2O3

Molecular Weight

523.0 g/mol

IUPAC Name

2-[1-[6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C32H27ClN2O3/c1-18(27-30(37)21-8-4-5-9-22(21)31(27)38)35-25-11-7-6-10-23(25)34-24-16-32(2,3)17-26(36)28(24)29(35)19-12-14-20(33)15-13-19/h4-15,29,34H,16-17H2,1-3H3

InChI Key

RDIUVFFENQIASV-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=C(C=C6)Cl

Origin of Product

United States

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